Superior ER Binding Affinity in R1128 Series
R1128A demonstrates the highest estrogen receptor binding affinity among all four naturally occurring R1128 congeners. In a head-to-head comparison using partially purified rat uterine cytosol receptor, the IC50 of R1128A (n-propyl) was 1.1 × 10⁻⁷ M, which is superior to R1128B (n-butyl, IC50 = 1.2 × 10⁻⁷ M), R1128C (IC50 = 2.6 × 10⁻⁷ M), and R1128D (IC50 = 2.7 × 10⁻⁷ M) [1]. The n-propyl substituent therefore provides a quantifiable potency advantage of approximately 9% over the n-butyl analog R1128B and a 2.4-fold advantage over R1128C and R1128D.
| Evidence Dimension | Estrogen receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.1 × 10⁻⁷ M (110 nM) |
| Comparator Or Baseline | R1128B: 1.2 × 10⁻⁷ M (120 nM); R1128C: 2.6 × 10⁻⁷ M (260 nM); R1128D: 2.7 × 10⁻⁷ M (270 nM) |
| Quantified Difference | R1128A is 9% more potent than R1128B; 2.4-fold more potent than R1128C; 2.5-fold more potent than R1128D |
| Conditions | Partially purified rat uterine cytosol estrogen receptor binding assay (Hori et al., 1993) |
Why This Matters
For researchers requiring the most potent natural R1128 scaffold for further medicinal chemistry optimization or for use as a reference standard in competitive binding assays, R1128A offers a measurable potency edge over all other congeners, reducing the concentration needed to achieve equivalent receptor occupancy.
- [1] Hori Y, Abe Y, Ezaki M, Goto T, Okuhara M, Kohsaka M. R1128 substances, novel non-steroidal estrogen-receptor antagonists produced by a Streptomyces. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1993 Jul;46(7):1055-62. doi: 10.7164/antibiotics.46.1055. PMID: 8360099. View Source
